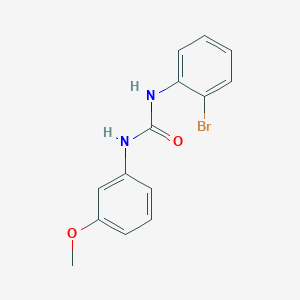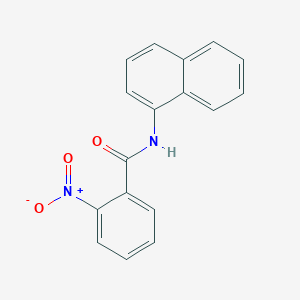
3-(3-bromo-4-isopropoxyphenyl)-2-(2-chlorophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromo-4-isopropoxyphenyl)-2-(2-chlorophenyl)acrylonitrile, also known as BICPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BICPAC is a member of the acrylonitrile family, which is known for its diverse range of biological and chemical properties.
Mécanisme D'action
The mechanism of action of 3-(3-bromo-4-isopropoxyphenyl)-2-(2-chlorophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various cellular processes, such as DNA synthesis and cell division. 3-(3-bromo-4-isopropoxyphenyl)-2-(2-chlorophenyl)acrylonitrile has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for maintaining tissue homeostasis. 3-(3-bromo-4-isopropoxyphenyl)-2-(2-chlorophenyl)acrylonitrile has also been shown to generate reactive oxygen species (ROS), which can cause oxidative damage to cancer cells and lead to their death.
Biochemical and Physiological Effects:
3-(3-bromo-4-isopropoxyphenyl)-2-(2-chlorophenyl)acrylonitrile has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 3-(3-bromo-4-isopropoxyphenyl)-2-(2-chlorophenyl)acrylonitrile has also been investigated for its potential as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizing agent and generate ROS to kill cancer cells. 3-(3-bromo-4-isopropoxyphenyl)-2-(2-chlorophenyl)acrylonitrile has been shown to exhibit good photodynamic activity and low dark toxicity, making it a promising candidate for further development in this field. 3-(3-bromo-4-isopropoxyphenyl)-2-(2-chlorophenyl)acrylonitrile has also been used as a building block for the synthesis of various organic materials, such as polymers and liquid crystals, which have potential applications in optoelectronics and display technologies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-bromo-4-isopropoxyphenyl)-2-(2-chlorophenyl)acrylonitrile is its potent antitumor activity against various cancer cell lines, which makes it a promising candidate for further development as a chemotherapeutic agent. 3-(3-bromo-4-isopropoxyphenyl)-2-(2-chlorophenyl)acrylonitrile has also been shown to exhibit good photodynamic activity and low dark toxicity, which makes it a promising candidate for further development in photodynamic therapy. However, one of the limitations of 3-(3-bromo-4-isopropoxyphenyl)-2-(2-chlorophenyl)acrylonitrile is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 3-(3-bromo-4-isopropoxyphenyl)-2-(2-chlorophenyl)acrylonitrile. One potential direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells. This could lead to the development of more potent and selective analogs of 3-(3-bromo-4-isopropoxyphenyl)-2-(2-chlorophenyl)acrylonitrile with improved therapeutic efficacy. Another potential direction is to explore its potential applications in other fields, such as materials science and organic electronics. 3-(3-bromo-4-isopropoxyphenyl)-2-(2-chlorophenyl)acrylonitrile has already been used as a building block for the synthesis of various organic materials, but there is still much to be explored in this area. Finally, further studies are needed to evaluate the safety and toxicity of 3-(3-bromo-4-isopropoxyphenyl)-2-(2-chlorophenyl)acrylonitrile in vivo, which is essential for its further development as a chemotherapeutic agent or photosensitizer in photodynamic therapy.
Méthodes De Synthèse
The synthesis of 3-(3-bromo-4-isopropoxyphenyl)-2-(2-chlorophenyl)acrylonitrile involves the reaction of 3-bromo-4-isopropoxyphenylboronic acid with 2-chlorophenylacetonitrile in the presence of a palladium catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis of 3-(3-bromo-4-isopropoxyphenyl)-2-(2-chlorophenyl)acrylonitrile has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
3-(3-bromo-4-isopropoxyphenyl)-2-(2-chlorophenyl)acrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 3-(3-bromo-4-isopropoxyphenyl)-2-(2-chlorophenyl)acrylonitrile has been shown to exhibit potent antitumor activity against various cancer cell lines. 3-(3-bromo-4-isopropoxyphenyl)-2-(2-chlorophenyl)acrylonitrile has also been investigated for its potential as a photosensitizer in photodynamic therapy. In materials science, 3-(3-bromo-4-isopropoxyphenyl)-2-(2-chlorophenyl)acrylonitrile has been used as a building block for the synthesis of various organic materials, such as polymers and liquid crystals. In organic electronics, 3-(3-bromo-4-isopropoxyphenyl)-2-(2-chlorophenyl)acrylonitrile has been used as a key component in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
Propriétés
IUPAC Name |
(E)-3-(3-bromo-4-propan-2-yloxyphenyl)-2-(2-chlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClNO/c1-12(2)22-18-8-7-13(10-16(18)19)9-14(11-21)15-5-3-4-6-17(15)20/h3-10,12H,1-2H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNGWSDTWMXMSV-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5484312.png)
![1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B5484336.png)
![7-({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5484341.png)
![(1R*,2R*,6S*,7S*)-4-{[4-(methylsulfonyl)phenyl]acetyl}-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5484347.png)
![N-(4-ethoxyphenyl)-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5484351.png)

![1-(methoxymethyl)-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5484366.png)
![8-[(5-phenyl-3-isoxazolyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5484367.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5484369.png)
![1-methyl-N-(3-{N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]ethanehydrazonoyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5484376.png)

![3-methyl-7-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5484389.png)
![4-[(2-ethoxypyridin-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5484399.png)
![(4aS*,8aR*)-1-[3-(methylthio)propyl]-6-(pyridin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5484400.png)